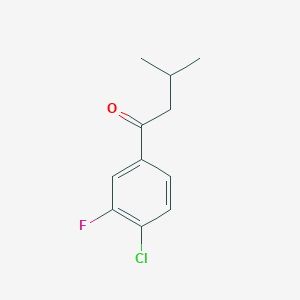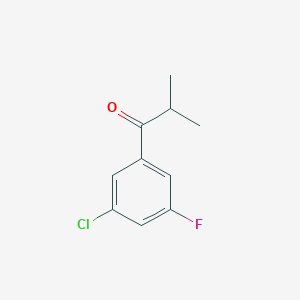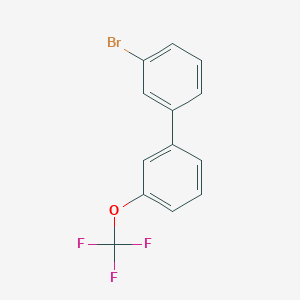
3-Bromo-3'-(trifluoromethoxy)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3’-(trifluoromethoxy)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. It features a bromine atom and a trifluoromethoxy group attached to the biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-(trifluoromethoxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The aryl halide (in this case, 3-bromo-3’-(trifluoromethoxy)biphenyl) reacts with a palladium catalyst to form a palladium-aryl complex.
Transmetalation: The aryl boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biphenyl product.
Industrial Production Methods: Industrial production of 3-Bromo-3’-(trifluoromethoxy)biphenyl may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include palladium catalysts, aryl boronic acids, and suitable solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Diels-Alder Reactions: It can undergo Diels-Alder reactions with dienes to form polycyclic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Lithium Diisopropylamide (LDA): Used in Diels-Alder reactions.
Solvents: THF, DMF, and others depending on the reaction type.
Major Products:
Substituted Biphenyls: Formed through substitution reactions.
Polycyclic Compounds: Formed through Diels-Alder reactions.
Aplicaciones Científicas De Investigación
3-Bromo-3’-(trifluoromethoxy)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 3-Bromo-3’-(trifluoromethoxy)biphenyl depends on the specific application and reaction it is involved in. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The trifluoromethoxy group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 3-Bromo-3’-(trifluoromethyl)biphenyl
- 3-Bromo-3’-(methoxy)biphenyl
- 3-Bromo-3’-(difluoromethoxy)biphenyl
Comparison: 3-Bromo-3’-(trifluoromethoxy)biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable in various chemical reactions and applications .
Propiedades
IUPAC Name |
1-bromo-3-[3-(trifluoromethoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-1-3-9(7-11)10-4-2-6-12(8-10)18-13(15,16)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELHYYEZJZRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
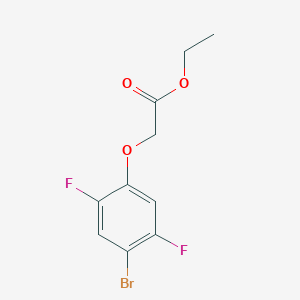
![2-[(sec-Butyloxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8000395.png)
![1-Fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000405.png)
![1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000414.png)
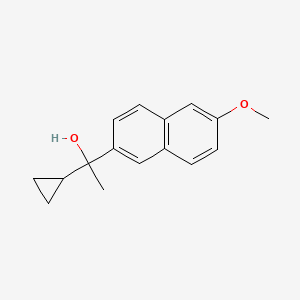
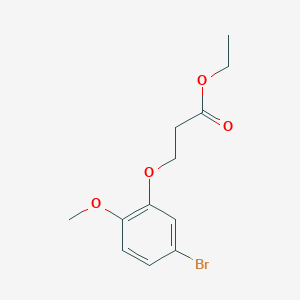
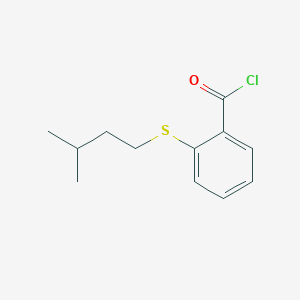
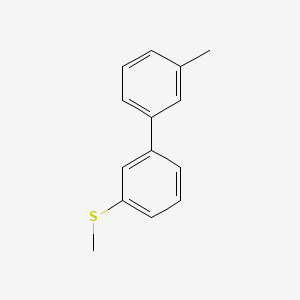
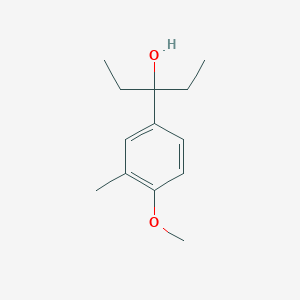
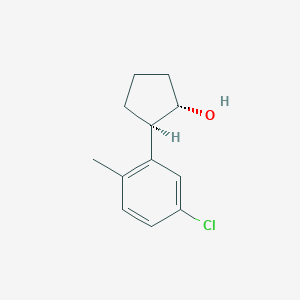
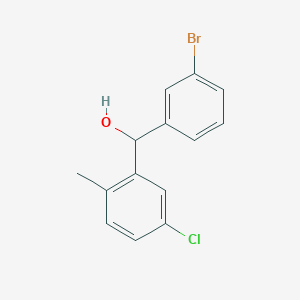
![1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000459.png)
